Epoprostenol - 35121-78-9

Epoprostenol

Catalog Number: EVT-267493
CAS Number: 35121-78-9
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epoprostenol is a synthetic analog of prostacyclin, a naturally occurring substance produced by vascular endothelium. [] It serves as a potent vasodilator, meaning it widens blood vessels, and also exhibits antiplatelet and cytoprotective effects. [, , ] In scientific research, epoprostenol is primarily employed to investigate pulmonary hypertension (PH), a condition characterized by elevated blood pressure in the arteries of the lungs. [, ]

Future Directions
  • Developing More Stable Formulations: Epoprostenol's short half-life and chemical instability necessitate continuous infusion, posing challenges for patient convenience and adherence. Research focused on developing more stable formulations with improved pharmacokinetic profiles could enhance its therapeutic potential and patient compliance. [, ]

  • Investigating Combination Therapies: Combining epoprostenol with other therapeutic agents targeting different pathways involved in PH could potentially enhance its efficacy and provide synergistic benefits. [, , ]

  • Identifying Genetic and Molecular Predictors of Response: Research aimed at identifying genetic and molecular markers that predict individual patient response to epoprostenol could personalize treatment strategies and optimize therapeutic outcomes. [, ]

Prostacyclin (PGI₂)

Compound Description: Prostacyclin (PGI₂) is a naturally occurring prostaglandin produced by vascular endothelium. It acts as a potent vasodilator, inhibiting platelet aggregation and exhibiting cytoprotective effects. [] Deficient production of prostacyclin is observed in both animal models of pulmonary hypertension and adult humans with the condition. [, ]

Relevance: Epoprostenol is a synthetic analog of prostacyclin, designed to mimic its beneficial effects. [] Both compounds share a similar structure and mechanism of action, targeting pathways involved in vasodilation, platelet aggregation, and cell growth. [, ]

Iloprost

Compound Description: Iloprost is a synthetic prostacyclin analog administered via inhalation or intravenous infusion. Like epoprostenol, iloprost demonstrates efficacy in treating pulmonary arterial hypertension, improving hemodynamics, exercise capacity, and delaying clinical worsening. [, , , ]

Treprostinil

Compound Description: Treprostinil is another synthetic prostacyclin analog available in intravenous, subcutaneous, and inhaled formulations. It offers comparable efficacy to epoprostenol in treating pulmonary arterial hypertension, with potential advantages in stability and administration. [, , ]

Relevance: Treprostinil exhibits a close structural resemblance to epoprostenol, sharing its mechanism of action as a prostacyclin analog. [, ] While both compounds demonstrate efficacy in managing pulmonary hypertension, treprostinil's greater stability allows for subcutaneous administration, potentially improving patient convenience and reducing catheter-related complications. []

Nitric Oxide (NO)

Compound Description: Nitric oxide is a potent endogenous vasodilator with a short half-life. Inhaled nitric oxide is used to treat pulmonary hypertension, particularly in the setting of acute respiratory distress syndrome and following heart transplantation. [, , ]

Relevance: Although not structurally related to epoprostenol, nitric oxide represents an alternative treatment option for pulmonary hypertension. [, ] Epoprostenol and inhaled nitric oxide can both improve oxygenation and reduce pulmonary artery pressure, but their mechanisms of action differ. [, , ]

Sildenafil

Compound Description: Sildenafil is a phosphodiesterase type 5 inhibitor initially developed for erectile dysfunction but later found effective in treating pulmonary arterial hypertension. It enhances the effects of nitric oxide, promoting vasodilation and improving exercise capacity in patients with the condition. []

Relevance: While structurally distinct from epoprostenol, sildenafil offers an alternative mechanism for treating pulmonary arterial hypertension by targeting the nitric oxide pathway. [] Combining sildenafil with epoprostenol has demonstrated further improvement in exercise capacity and hemodynamics in clinical trials, highlighting the potential for combination therapies in managing pulmonary hypertension. []

Bosentan

Compound Description: Bosentan is an oral endothelin receptor antagonist that blocks the effects of endothelin-1, a potent vasoconstrictor implicated in the pathogenesis of pulmonary arterial hypertension. It improves exercise capacity, delays clinical worsening, and may improve survival in patients with the condition. [, ]

Relevance: Although structurally unrelated to epoprostenol, bosentan provides another therapeutic option for managing pulmonary hypertension by targeting the endothelin pathway. [, ] Clinical trials have demonstrated the efficacy of combining bosentan with iloprost, suggesting potential benefits from combining drugs with different mechanisms of action. []

Ambrisentan

Compound Description: Ambrisentan is another oral endothelin receptor antagonist, similar in action to bosentan. It blocks the effects of endothelin-1, leading to vasodilation and potential improvements in pulmonary arterial hypertension. []

Relevance: Like bosentan, ambrisentan offers a different therapeutic target compared to epoprostenol, highlighting the diverse pathways involved in pulmonary hypertension. [] Although not directly compared in the provided research, both endothelin receptor antagonists contribute to the expanding armamentarium for managing this complex condition.

Classification and Source

Epoprostenol belongs to the class of compounds known as prostaglandins, which are lipid compounds derived from fatty acids. Specifically, it is classified as a prostacyclin, which is produced by the endothelial cells lining blood vessels. Epoprostenol is synthesized from arachidonic acid through enzymatic action of cyclooxygenase and prostacyclin synthase .

Synthesis Analysis

The synthesis of epoprostenol involves several steps and can be achieved through various methods:

  1. Starting Materials: The synthesis typically begins with the methyl ester of prostaglandin F2α.
  2. Solvent Utilization: Common solvents used in the synthesis include dichloromethane.
  3. Reaction Conditions: The process may involve specific conditions such as temperature control and pH adjustments to optimize yield and stability.
  4. Stability Enhancements: Recent advancements have focused on improving the stability of epoprostenol sodium by modifying the synthesis process to yield more stable forms .

A notable method involves dissolving the starting material in dichloromethane and subjecting it to various reaction conditions to produce epoprostenol sodium with enhanced stability .

Molecular Structure Analysis

Epoprostenol has a complex molecular structure characterized by the following details:

  • Chemical Formula: C20H32O5
  • Molecular Weight: Approximately 352.4651 g/mol
  • Structural Features: The structure includes multiple hydroxyl groups (-OH), an epoxy group, and a double bond configuration that contributes to its biological activity.
  • Stereochemistry: Epoprostenol has specific stereocenters that are critical for its function as a receptor agonist .

The stereochemical configuration of epoprostenol is essential for its interaction with biological receptors, influencing its pharmacological effects.

Chemical Reactions Analysis

Epoprostenol participates in various chemical reactions:

  1. Degradation: It is prone to spontaneous degradation under physiological conditions, resulting in metabolites such as 6-keto-prostaglandin F1α.
  2. Interaction with Receptors: Epoprostenol acts primarily through G protein-coupled receptors (specifically the IP receptor), leading to increased cyclic adenosine monophosphate levels within cells.
  3. Inhibition of Platelet Aggregation: Its ability to inhibit platelet aggregation is mediated through the prevention of thromboxane A2 binding and subsequent calcium influx into platelets .

These reactions highlight the compound's role in vascular biology and its therapeutic applications.

Mechanism of Action

The mechanism of action of epoprostenol involves several key processes:

  1. Receptor Activation: Epoprostenol binds to prostacyclin receptors on platelets and vascular smooth muscle cells.
  2. Cyclic AMP Production: This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels.
  3. Inhibition of Platelet Activation: Elevated cyclic adenosine monophosphate inhibits platelet activation by preventing calcium influx and activating protein kinase A.
  4. Vasodilation: The activation of protein kinase A leads to smooth muscle relaxation and vasodilation, reducing pulmonary vascular resistance .

This mechanism underlies its therapeutic efficacy in conditions like pulmonary arterial hypertension.

Physical and Chemical Properties Analysis

Epoprostenol exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a sterile lyophilized powder.
  • Solubility: Soluble in organic solvents like dichloromethane but has limited solubility in water.
  • Stability: Epoprostenol is known for its short half-life (approximately 6 minutes in vivo), necessitating continuous infusion for therapeutic use .
  • pH Sensitivity: Stability can be affected by pH levels; thus, it is often reconstituted in buffered solutions before administration .

These properties are critical for its formulation and clinical application.

Applications

Epoprostenol has significant scientific and clinical applications:

  1. Pulmonary Hypertension Treatment: It is primarily used for managing primary pulmonary hypertension, improving exercise capacity and hemodynamics in affected patients .
  2. Platelet Aggregation Inhibition: Its ability to inhibit platelet aggregation makes it valuable in preventing thrombotic events in various clinical settings.
  3. Research Applications: Epoprostenol serves as a tool for studying vascular biology and cellular signaling pathways related to prostaglandins.

Properties

CAS Number

35121-78-9

Product Name

Epoprostenol

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1

InChI Key

KAQKFAOMNZTLHT-OZUDYXHBSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Solubility

Soluble in DMSO

Synonyms

Epoprostanol
Epoprostenol
Epoprostenol Sodium
Epoprostenol Sodium Salt, (5Z,9alpha,11alpha,13E,15S)-Isomer
Flolan
Prostacyclin
Prostaglandin I(2)
Prostaglandin I2
Veletri

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.